

Technical Guide: Mass Spectrometry

Identification of Benzyl-Protected Histidine

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Compound of Interest

Compound Name: *Fmoc-d-his(bzl)-oh*

Cat. No.: *B8020453*

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Executive Summary

In peptide therapeutics and synthetic biology, the rigorous identification of protecting groups is critical for quality control (QC) and impurity profiling. Benzyl-protected Histidine (His(Bzl)) presents a unique analytical challenge. Unlike the acid-labile Trityl (Trt) group used in standard Fmoc chemistry, the Benzyl (Bzl) group is stable to Trifluoroacetic Acid (TFA) and requires strong acids (HF, TFMSA) or catalytic hydrogenation for removal. Consequently, His(Bzl) often appears as a persistent impurity in Fmoc-synthesized peptides or as a deliberate modification in Boc-chemistry intermediates.

This guide provides a definitive technical framework for identifying His(Bzl) using Mass Spectrometry (MS). We compare its spectral signature against common alternatives (Trt, Tos, Dnp) and provide a self-validating experimental protocol for its detection.

The His(Bzl) Spectral Signature

The identification of His(Bzl) relies on detecting specific mass shifts in the precursor ion and observing unique diagnostic fragments during Collision-Induced Dissociation (CID).

Chemical Basis and Mass Shift

The Benzyl group (

) replaces a hydrogen atom on the imidazole ring of Histidine.

- Modification: Addition of Benzyl (

) - Hydrogen (

) = Net addition of

.

- Monoisotopic Mass Shift: +90.0470 Da.

Residue	Formula	Monoisotopic Mass (Da)
His (Free)		137.0589
His(Bzl)		227.1059

Diagnostic Fragment Ions

In MS/MS experiments, His(Bzl) yields two high-confidence diagnostic ions that differentiate it from other modifications.

- Modified Immonium Ion (m/z 200.12): Standard Histidine produces a characteristic immonium ion at m/z 110.07. The Benzyl group remains attached to the imidazole side chain during low-energy CID, shifting this diagnostic peak to m/z 200.12.
- Tropylium Ion (m/z 91.05): Under higher collision energies or in-source decay, the benzyl carbocation () cleaves from the imidazole ring. This ion rearranges to the highly stable tropylium structure, appearing as a sharp peak at m/z 91.05. Note: While characteristic, this ion is not unique to His(Bzl) and can arise from Phe or other benzyl-containing moieties.

Fragmentation Pathway Visualization

The following diagram illustrates the fragmentation logic for confirming His(Bzl).

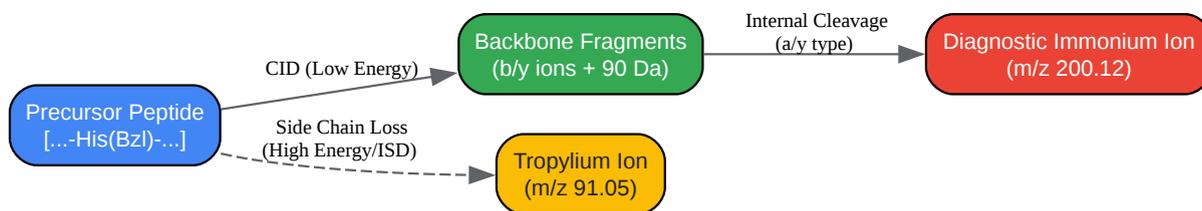


Figure 1: MS/MS Fragmentation Pathway for His(Bzl) Identification.

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Comparative Performance Analysis: His(Bzl) vs. Alternatives

In peptide synthesis, the choice of Histidine protection dictates the impurity profile seen in MS. The table below compares His(Bzl) with its primary alternatives: Trityl (Trt), Tosyl (Tos), and Dinitrophenyl (Dnp).

Stability and Detection Matrix

Feature	His(Bzl) (Benzyl)	His(Trt) (Trityl)	His(Tos) (Tosyl)	His(Dnp) (Dinitrophenyl)
Mass Shift	+90.05 Da	+242.11 Da	+154.01 Da	+166.00 Da
Diagnostic Ion	m/z 200.12 (Immonium)	m/z 243.12 (Trityl Cation)	m/z 155.02 (Tosyl Cation)	m/z 167.01 (Dnp Cation)
TFA Stability	Stable (Survives standard cleavage)	Labile (Removed by 1-5% TFA)	Stable (Requires HF)	Stable (Requires Thiolysis)
Ionization Impact	Moderate enhancement (Hydrophobic)	Significant enhancement (Very Hydrophobic)	Suppression (Electron withdrawing)	Suppression (Strongly withdrawing)
Primary Use Case	Boc Chemistry / Stable Intermediate	Fmoc Chemistry / Standard SPPS	Boc Chemistry / Arginine compatibility	Specific Side- chain modification

Expert Insight: The "Phantom" Impurity

- His(Trt): You will rarely see intact His(Trt) in a final peptide product because the cleavage cocktail (95% TFA) removes it quantitatively. If observed, it indicates a catastrophic failure of the cleavage step.
- His(Bzl): Because Bzl is stable to TFA, it is the most common "surprise" modification in Fmoc synthesis if Bzl-protected starting materials were accidentally used or if a benzyl halide alkylated the Histidine during a side reaction. Its detection confirms the presence of a permanent modification that standard purification cannot reverse.

Experimental Protocol: Validated Identification

Workflow

This protocol is designed for the detection of His(Bzl) impurities in a synthetic peptide sample using LC-ESI-MS/MS.

Sample Preparation

- Solvent: Dissolve peptide in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
- Concentration: 1 pmol/ μ L (to minimize space-charge effects while ensuring sensitivity).
- Critical Control: Do not use HF or strong reducing agents during prep, as these may degrade the Bzl group (though Bzl is generally robust).

LC-MS Configuration

- Column: C18 Reverse Phase (Bzl increases retention time relative to native His).
- Ionization: ESI Positive Mode.
- Fragmentation Method: CID (Collision Induced Dissociation).^[1] HCD (Higher-energy C-trap Dissociation) is preferred for generating the m/z 91 ion.

Step-by-Step Analysis

- Full Scan (MS1):

- Locate the precursor mass. Calculate the theoretical mass of the native peptide () and the benzylated impurity ().
- Check: Is the isotope distribution consistent with the addition of 7 carbons?
- Targeted MS/MS (MS2):
 - Isolate the putative His(Bzl) precursor.
 - Apply normalized collision energy (NCE) of 25-35%.
- Data Interpretation (The "Rule of Three"): A positive ID requires satisfying three criteria:
 - Criterion 1: Presence of the m/z 200.12 immonium ion.
 - Criterion 2: Observation of a +90 Da shift in the b- and y- ion series containing the Histidine residue.
 - Criterion 3: (Optional but recommended) Presence of m/z 91.05 (Tropylium) if collision energy is sufficient.

Isomer Differentiation (vs)

While mass alone cannot distinguish the

-Bzl and

-Bzl regioisomers, they can often be separated chromatographically.

- -Bzl (Tele): Thermodynamically more stable; typically elutes later on C18 columns due to effective shielding of the polar imidazole.
- -Bzl (Pros): Often associated with racemization-prone pathways (e.g., Bom protection); typically elutes earlier.

References

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